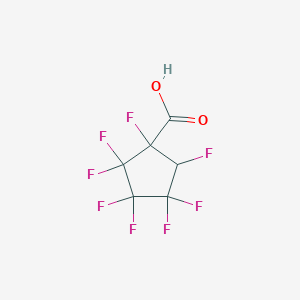

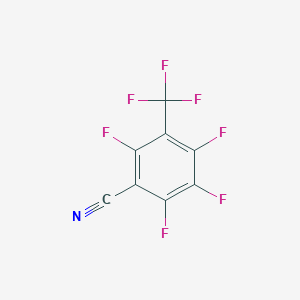

1,2,3,3,4,4,5,5-Octafluorocyclopentanecarboxylic acid, 92%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2,3,3,4,4,5,5-Octafluorocyclopentanecarboxylic acid (OFCA), also known as perfluorocyclopentanecarboxylic acid (PFCA), is a synthetic organic compound with a molecular formula of C₈F₁₆O₂. It is a colorless solid with a melting point of -61°C and a boiling point of 173°C. It is an important member of the class of fluorinated organic compounds known as perfluorocarboxylic acids (PFCAs). OFCA is widely used in industrial applications due to its high thermal stability, low surface tension, and excellent electrical insulation properties. It is also used in a variety of scientific research applications, including in the synthesis of organic compounds, in biochemical and physiological studies, and in drug development.

Aplicaciones Científicas De Investigación

OFCA has a wide range of applications in scientific research. It is used as a starting material in the synthesis of a variety of organic compounds, including fluorinated polymers, surfactants, and pharmaceuticals. It is also used in biochemical and physiological studies as a substrate for enzymes, as a reagent in the synthesis of peptides, and as a solvent for the extraction of proteins and other biomolecules. In addition, OFCA is used in drug development as a substrate for drug metabolism studies, as a reagent in the synthesis of drug metabolites, and as a solvent for drug solubility studies.

Mecanismo De Acción

OFCA is a perfluorinated carboxylic acid that is highly resistant to hydrolysis and enzymatic degradation. It is known to interact with proteins, lipids, and other biomolecules through hydrogen bonding and electrostatic interactions. OFCA is also known to form complexes with metal ions, which can affect the structure and function of proteins and other biomolecules.

Biochemical and Physiological Effects

OFCA has been studied for its effects on biochemical and physiological processes. It has been shown to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. In addition, OFCA has been shown to inhibit the activity of the enzyme acetylcholinesterase (AChE), which is involved in the regulation of neurotransmission. OFCA has also been shown to affect the activity of the enzyme cytochrome P450 (CYP), which is involved in drug metabolism.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

OFCA has several advantages and limitations for use in laboratory experiments. The advantages of using OFCA include its high thermal stability, low surface tension, and excellent electrical insulation properties. In addition, OFCA is highly resistant to hydrolysis and enzymatic degradation, making it an ideal reagent for biochemical and physiological studies. The limitations of using OFCA include its high cost and difficulty in obtaining in large quantities. In addition, OFCA is a hazardous material and should be handled with care.

Direcciones Futuras

The future directions for the use of OFCA in scientific research include further studies into its effects on biochemical and physiological processes, including its effects on drug metabolism. In addition, further studies into the synthesis of OFCA and its derivatives could lead to the development of novel compounds with improved properties. Finally, further studies into the interaction of OFCA with proteins, lipids, and other biomolecules could lead to the development of new therapeutic agents.

Métodos De Síntesis

OFCA can be synthesized from the reaction of 2-chloro-3,3,3-trifluoropropene and hydrofluoric acid in the presence of a catalyst. Alternatively, it can be synthesized through the reaction of hexafluoropropene oxide and hydrofluoric acid in the presence of a catalyst. The reaction of 2-chloro-3,3,3-trifluoropropene and hydrofluoric acid yields a mixture of OFCA and 2-chloro-3,3,3-trifluoropropanoic acid, which can be separated by distillation.

Propiedades

IUPAC Name |

1,2,2,3,3,4,4,5-octafluorocyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F8O2/c7-1-3(8,2(15)16)5(11,12)6(13,14)4(1,9)10/h1H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCIRACURDCXMQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C1(F)F)(F)F)(F)F)(C(=O)O)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F8O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1'-(1,1,2,2-Tetrachloroethane-1,2-diyl)bis[3-(trifluoromethyl)benzene], 95%](/img/structure/B6360085.png)

![Poly[3-(octylthio)thiophene-2,5-diyl]](/img/structure/B6360100.png)

![2,3-Dihydrobenzo[b]furan-5-ylmagnesium bromide, 0.50 M in THF](/img/structure/B6360124.png)